molecular formula C20H23ClN6O4S3 B11408227 7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11408227
M. Wt: 543.1 g/mol
InChI Key: AOCKKLGPVFUIDD-UHFFFAOYSA-N
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Description

The compound 7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including pyrazole, thiadiazole, and azabicyclo[420]oct-2-ene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the thiadiazole moiety: This step involves the cyclization of a thiosemicarbazide derivative with a suitable carbonyl compound.

    Formation of the azabicyclo[4.2.0]oct-2-ene ring: This is typically done through a [2+2] cycloaddition reaction involving a suitable diene and a dienophile.

    Final coupling reactions: The various fragments are then coupled together using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biology, the compound may serve as a potential lead compound for the development of new drugs. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it may have activity against certain diseases, such as bacterial infections or cancer.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

The uniqueness of 7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its combination of multiple functional groups and ring systems

Properties

Molecular Formula

C20H23ClN6O4S3

Molecular Weight

543.1 g/mol

IUPAC Name

7-[[3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H23ClN6O4S3/c1-8(5-26-10(3)13(21)9(2)25-26)16(28)22-14-17(29)27-15(19(30)31)12(6-32-18(14)27)7-33-20-24-23-11(4)34-20/h8,14,18H,5-7H2,1-4H3,(H,22,28)(H,30,31)

InChI Key

AOCKKLGPVFUIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C)Cl

Origin of Product

United States

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